N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide
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Overview
Description
N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a diethylamino group, a methylpyrimidinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as diethylamine and methylpyrimidine, under controlled conditions.
Amination Reaction: The synthesized pyrimidine ring is then subjected to an amination reaction with 4-aminobenzenesulfonamide to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide: Another benzenesulfonamide derivative with similar structural features.
4-Amino-N-(4-diethylamino-phenyl)-benzenesulfonamide: Shares the diethylamino and benzenesulfonamide moieties.
Uniqueness
N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C21H25N5O2S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H25N5O2S/c1-4-26(5-2)21-15-20(22-16(3)23-21)24-17-11-13-18(14-12-17)25-29(27,28)19-9-7-6-8-10-19/h6-15,25H,4-5H2,1-3H3,(H,22,23,24) |
InChI Key |
XGULSPDFJPDSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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